molecular formula C15H14N2O4S B2570420 N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1172833-46-3

N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2570420
CAS No.: 1172833-46-3
M. Wt: 318.35
InChI Key: TXGLGHUNYTYOQM-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure in pharmaceutical development known for its presence in biologically active compounds. The structure is further elaborated with a thiophene carboxamide moiety, a heterocyclic system that frequently contributes to potent biological activity and favorable pharmacokinetic properties. Compounds containing the 2,3-dihydro-1,4-benzodioxine core and related heterocyclic systems have been investigated for a range of pharmacological activities. Research into structurally similar molecules has shown potential in developing therapies for proliferative disorders, with some advanced compounds functioning as degraders of specific therapeutic targets. For instance, related benzodioxine derivatives have been identified as key components in Bruton's Tyrosine Kinase (BTK) degraders, which are being explored for the treatment of B-cell proliferative disorders and autoimmune diseases . The incorporation of the thiophene ring, as seen in benzo[b]thiophene carboxamide derivatives, has historically been associated with local anesthetic, anticholinergic, and antihistaminic activities in early pharmacological studies, highlighting the potential of such heterocyclic hybrids for modulating biological pathways . This combination of molecular features makes this compound a valuable chemical tool for researchers exploring new chemical entities in areas such as oncology, immunology, and enzyme inhibition. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-12(21-11-5-3-2-4-10(11)20-8)14(19)17-15-9(13(16)18)6-7-22-15/h2-8,12H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGLGHUNYTYOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

The temporal effects of N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in laboratory settings are not well studied. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking.

Biological Activity

N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C16H14N2O3S
Molecular Weight: 302.36 g/mol
IUPAC Name: this compound

The compound features a complex structure with a benzodioxine core linked to a thiophene ring through a carbamoyl group. This unique arrangement is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzodioxine moiety followed by the introduction of the thiophene and carbamoyl groups. Detailed synthetic pathways can vary based on the starting materials and desired yields.

Antimicrobial Activity

Research indicates that derivatives of benzodioxine compounds exhibit significant antimicrobial properties. A study by Idris et al. (2022) highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity .

Antioxidant Properties

Compounds containing the benzodioxine structure are known for their antioxidant capabilities. The presence of phenolic groups in the structure contributes to radical scavenging activity, which is crucial for therapeutic applications aimed at oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have shown that certain benzodioxine derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been tested against human ovarian carcinoma models, demonstrating growth inhibition through specific signaling pathway modulation .

Case Studies

  • Anticancer Activity : A compound analogous to this compound was evaluated in a study focusing on metastatic castration-resistant prostate cancer (MCRPC). The study found that the compound inhibited cell proliferation significantly and altered the expression of genes related to apoptosis and cell cycle regulation .
  • Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of benzodioxine derivatives. The results indicated that these compounds could reduce pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .

Summary of Biological Activities

Activity Type Evidence
AntimicrobialEffective against multiple bacterial strains
AntioxidantSignificant radical scavenging activity observed
CytotoxicInduces apoptosis in cancer cell lines; growth inhibition noted
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogs include derivatives of 2,3-dihydrobenzo[b][1,4]dioxine-carboxamide with variations in substituents:

Compound Name Key Structural Features Reference
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Lacks thiophene group; simpler N-methyl substitution
(2,3-trans)-3-(3-Hydroxy-5-Methoxyphenyl)-N-(4-Hydroxyphenethyl)-...dioxine-2-carboxamide (Lignanamide) Contains phenolic and phenethyl groups
N-(2-(sec-Butyl)-3-Oxo-2,3-Dihydrobenzo[b][1,4]Dioxin-2-yl)-3-Methyl-2-Oxopentanamide (42) Oxo and sec-butyl substituents; ketone functionalization

Key Differences :

  • Compared to lignanamides (e.g., compound in ), the absence of phenolic groups may reduce antioxidant activity but improve lipophilicity.
Physicochemical Properties

Data from analogs suggest the following trends:

Compound (Reference) Melting Point/State Key Spectroscopic Features
Compound 42 43–45°C (crystalline) IR: C=O (1720 cm⁻¹), NH (3280 cm⁻¹); HRMS confirmed
Compound 43 165–175°C (decomposes) X-ray confirmed stereochemistry; NMR: δ 1.2–1.4 (sec-butyl), δ 5.1 (dioxane proton)
N-Methyl derivative Solid (exact MP unreported) Commercial availability; likely similar IR/NMR profiles to simpler carboxamides
Target Compound Not reported Predicted IR: Thiophene C=S (1250 cm⁻¹); HRMS would confirm molecular ion at ~375 g/mol

Insights :

  • The thiophene group may lower melting points compared to crystalline derivatives like compound 42, but higher than oil-like analogs (e.g., compound 44 in ).
  • Spectroscopic data (e.g., NMR chemical shifts for thiophene protons at δ 7.2–7.5) would help differentiate it from non-thiophene analogs .

Challenges for Target Compound :

  • Introducing the 3-carbamoylthiophen-2-yl group may require regioselective coupling or protection/deprotection strategies similar to thienopyridine syntheses .

Hypothetical Advantages :

  • The thiophene-carboxamide group may enhance binding to cysteine-rich targets (e.g., kinases) compared to non-thiophene analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene and benzo[b][1,4]dioxine moieties. Key steps include coupling reactions (e.g., amide bond formation) and cyclization. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used under reflux conditions. Reaction optimization requires precise temperature control and inert atmospheres (N₂/Ar) to avoid side reactions .
  • Purification : Reverse-phase HPLC or recrystallization (methanol/water gradients) ensures ≥95% purity. TLC monitoring is critical for intermediate validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 1.2–1.5 ppm), and carboxamide carbonyls (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), NH (3200–3400 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (theoretical: ~387.47 g/mol) with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Screening :

  • Antimicrobial : Broth microdilution assays (MIC against Gram+/Gram– bacteria) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Derivatization : Modify the thiophene carbamoyl group (e.g., halogenation, alkylation) or benzo[b][1,4]dioxine methyl substituent. Compare activity trends across analogs .
  • Computational Modeling : Dock optimized structures into target proteins (e.g., bacterial DNA gyrase, COX-2) using AutoDock Vina to predict binding affinities .
  • Key Metrics : Correlate logP values (lipophilicity) with cellular uptake using Caco-2 permeability assays .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times .
  • Orthogonal Assays : Validate antimicrobial activity with both MIC (static) and time-kill kinetics (dynamic) assays to confirm bacteriostatic vs. bactericidal effects .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?

  • Mechanistic Probes :

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track amide bond formation via 2D NMR (HSQC) .
  • Kinetic Studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps .
  • Computational Analysis : Simulate transition states (DFT calculations) to identify energetically favorable pathways .

Q. What advanced techniques characterize its interaction with biological targets (e.g., enzymes)?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., DNA gyrase) .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (resolution ≤2.0 Å) to map binding pockets .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) for enthalpy-driven vs. entropy-driven interactions .

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